3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride
Description
3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride (CAS: Not explicitly provided; see Note) is a substituted benzoyl chloride derivative characterized by a methoxy group at the 3-position and a 2-methylbenzyloxy group at the 2-position of the benzoyl ring. This compound belongs to the acid chloride class, known for high reactivity due to the electrophilic carbonyl chloride moiety.
Properties
IUPAC Name |
3-methoxy-2-[(2-methylphenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11-6-3-4-7-12(11)10-20-15-13(16(17)18)8-5-9-14(15)19-2/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIWQPJZNFTUHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=CC=C2OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216389 | |
| Record name | 3-Methoxy-2-[(2-methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-32-7 | |
| Record name | 3-Methoxy-2-[(2-methylphenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-[(2-methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 3-methoxy-2-hydroxybenzoic acid with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate . The resulting ester is then converted to the benzoyl chloride derivative using thionyl chloride or oxalyl chloride under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding benzoic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Major Products:
Substitution Reactions: The major products are the corresponding substituted benzoyl derivatives.
Hydrolysis: The major product is 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid .
Scientific Research Applications
Organic Synthesis
3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is primarily used as an intermediate in the synthesis of complex organic molecules. It serves as a precursor for various derivatives through reactions such as:
- Acylation Reactions : It can react with nucleophiles (amines, alcohols) to form amides or esters.
- Cross-Coupling Reactions : Utilized in palladium-catalyzed reactions to synthesize diarylmethanes, which are crucial for pharmaceutical development.
Table 1: Reactions Involving this compound
| Reaction Type | Nucleophile Used | Product Type | Application Area |
|---|---|---|---|
| Acylation | Amines | Amides | Organic synthesis |
| Acylation | Alcohols | Esters | Organic synthesis |
| Cross-Coupling | Various | Diarylmethanes | Pharmaceutical chemistry |
Proteomics and Biological Research
In biological research, this compound is utilized to study protein interactions and functions. Its ability to form covalent bonds with nucleophilic sites in proteins allows researchers to investigate:
- Protein Modifications : It can modify proteins to study their functions and interactions.
- Drug Development : The compound is explored for its potential antimicrobial and anticancer properties through structure-activity relationship studies.
Pharmaceutical Sciences
This compound plays a critical role in the pharmaceutical industry by serving as a building block for the synthesis of active pharmaceutical ingredients (APIs). Its applications include:
- Synthesis of Therapeutic Agents : Used in the development of new medications with enhanced efficacy.
- Modification of Existing Compounds : Improves the properties of existing drugs.
Case Study Example :
In a study on the synthesis of novel anticancer agents, researchers utilized this compound to create a series of derivatives that exhibited improved activity against cancer cell lines compared to standard therapies.
Materials Chemistry
The compound is also significant in materials chemistry, where it is employed in the development of new materials. Its applications include:
- Polymer Synthesis : Acts as a precursor for creating polymers with tailored properties.
- Surface Modification : Enhances material characteristics such as strength and thermal stability.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride involves its reactivity with nucleophiles. The compound’s benzoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules. This reactivity is exploited in various biochemical assays and synthetic applications .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural uniqueness lies in the 2-methylbenzyloxy and 3-methoxy substituents. Key analogues include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in the target compound contrasts with halogen substituents (electron-withdrawing) in analogues like 5-chloro or 5-bromo derivatives. This difference impacts reactivity in electrophilic aromatic substitution and nucleophilic acyl substitution.
Biological Activity
3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is an organic compound with significant potential in biological applications, particularly in proteomics and organic synthesis. Its molecular formula is C₁₆H₁₅ClO₃, and it has a molecular weight of approximately 290.75 g/mol. This compound features a benzoyl chloride group, known for its reactivity in acylation reactions, and a methoxy group that influences its chemical properties and biological activity.
The compound's structure includes several functional groups:
- Benzoyl chloride : Highly reactive, used in acylation reactions.
- Methoxy group : Enhances lipophilicity, affecting distribution and interaction within biological systems.
- 2-Methylbenzyl moiety : Increases hydrophobic characteristics, potentially influencing biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Activity Type | Observations |
|---|---|---|
| 3-Methoxybenzoic acid | Antimicrobial | Exhibits varying degrees of microbial inhibition |
| Benzoyl chloride | Acylation | Highly reactive; used extensively in organic synthesis |
| 4-Methoxybenzoic acid | Anticancer | Shows potential in inhibiting cancer cell growth |
| 3-Methylbenzoic acid | Cytotoxicity | Varies based on structural modifications |
The table highlights the diverse biological activities associated with compounds structurally related to this compound.
Detailed Findings from Recent Studies
Recent research has focused on synthesizing derivatives of benzofuran that share structural characteristics with our compound. For example:
- A study indicated that modifications at specific positions on the benzofuran ring significantly enhanced antiproliferative activity against cancer cell lines . This suggests that similar modifications to this compound could yield compounds with enhanced biological activity.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, several hypotheses can be drawn from related compounds:
- Enzyme Inhibition : The benzoyl chloride moiety may interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Interaction : The lipophilic nature of the compound may facilitate interactions with membrane-bound receptors, influencing signaling pathways related to cell growth and apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended safety precautions and handling protocols for 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride in laboratory settings?
- Methodological Answer :
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
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Storage : Store in sealed, dry containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture .
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Emergency Measures : In case of skin contact, rinse immediately with water for 15+ minutes. For eye exposure, irrigate with saline solution and seek medical attention .
- Data Table :
| Hazard Class | GHS Codes | Storage Temp | Stability Issues |
|---|---|---|---|
| Corrosive (C) | H314, H335 | 2–8°C | Hydrolysis-prone |
| Source: |
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
-
Step 1 : Prepare the precursor 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid via Ullmann coupling or Mitsunobu reaction .
-
Step 2 : Use thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) for acyl chloride formation. Catalytic DMF (0.1–0.5 mol%) enhances reaction efficiency .
-
Key Parameters :
-
Molar Ratio : 1:1.2 (acid-to-chlorinating agent) for minimal byproducts.
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Temperature : 60–80°C under reflux in anhydrous dichloromethane .
- Data Table :
| Chlorinating Agent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| SOCl₂ | DMF | 85–90 | ≥98% |
| C₂O₂Cl₂ | None | 75–80 | ≥95% |
| Source: |
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows distinct peaks for methoxy (δ 3.8–4.0 ppm) and benzyloxy protons (δ 5.2–5.5 ppm). ¹³C NMR confirms the carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ at m/z 289.1 (calculated: 289.07) .
- IR Spectroscopy : Strong C=O stretch at 1760–1780 cm⁻¹ and C-O-C at 1250 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data with nucleophiles (e.g., amines vs. alcohols)?
- Methodological Answer :
-
Mechanistic Analysis : Use DFT calculations to model steric and electronic effects of the 2-methylbenzyloxy group. Compare reactivity with simpler analogs (e.g., 3-methoxybenzoyl chloride) .
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Experimental Validation : Conduct competitive reactions with aniline and ethanol under identical conditions. Monitor kinetics via in situ IR or HPLC .
- Key Finding : The 2-methylbenzyloxy group increases steric hindrance, reducing reaction rates with bulky nucleophiles by ~30% compared to unsubstituted analogs .
Q. What strategies mitigate byproduct formation during acylation reactions?
- Methodological Answer :
- Temperature Control : Maintain reactions below 0°C to suppress Fries rearrangement or hydrolysis .
- Additives : Use molecular sieves (3Å) to scavenge moisture or pyridine to neutralize HCl byproducts .
- Workflow :
Pre-dry solvents (e.g., THF over Na/benzophenone).
Add nucleophile dropwise to avoid exothermic side reactions.
Source:
Q. How to develop a validated HPLC method for quantifying this compound in mixtures?
- Methodological Answer :
-
Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
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Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% TFA.
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Detection : UV at 254 nm. Retention time: 6.8 ± 0.2 min .
- Validation Parameters :
| Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
|---|---|---|---|
| 0.999 | 0.5 | 1.5 | 98–102 |
| Source: |
Q. What degradation pathways occur under varying storage conditions?
- Methodological Answer :
- Hydrolysis : Dominant pathway in humid environments, forming 3-methoxy-2-[(2-methylbenzyl)oxy]benzoic acid. Monitor via TLC (Rf shift from 0.7 to 0.5) .
- Thermal Stability : Decomposes above 100°C via cleavage of the benzyloxy group. Use accelerated stability studies (40°C/75% RH) to model shelf life .
Q. How does steric hindrance from the 2-methylbenzyloxy group influence reactivity compared to other benzoyl chlorides?
- Methodological Answer :
- Comparative Study : Synthesize analogs (e.g., 3-methoxybenzoyl chloride) and measure reaction rates with piperazine. Use Hammett plots to correlate substituent effects .
- Results : The 2-methylbenzyloxy group reduces reaction rates by 40% compared to methoxy-only derivatives due to hindered nucleophilic attack .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
